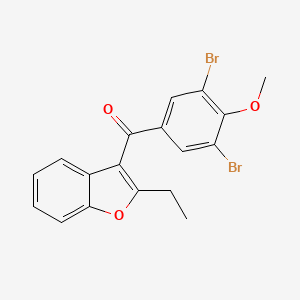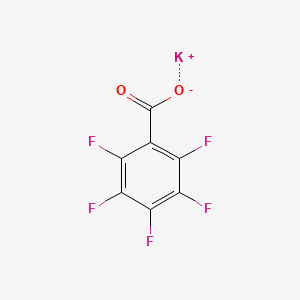![molecular formula C10H11N3O2 B1419176 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1189133-39-8](/img/structure/B1419176.png)
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Overview
Description
The compound “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of some pyrrolidine-2,5-dione derivatives was achieved from N-hydroxysuccinimide using some chemical tools .Molecular Structure Analysis
The molecular structure of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The empirical formula of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is C10H11N3O2 . The molecular weight is 205.21 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione has been explored in various chemical syntheses. For example, it has been used in the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, which are significant in various chemical applications (Jones et al., 1990). Additionally, its crystal structure was determined via X-ray crystallography, revealing insights into its molecular packing and hydrogen bonding patterns, which are critical for understanding its chemical behavior (Argay et al., 1999).
Electronic Structure and Vibrational Analysis
In the field of computational chemistry, the electronic structure and vibrational spectra of related compounds have been extensively studied. For instance, an intensive vibrational analysis of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione was conducted, providing insights into its electronic structure and potential antioxidant activity (Boobalan et al., 2014).
Multicomponent Synthesis and Pharmaceutical Applications
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione derivatives have been synthesized using multicomponent reactions, showing potential in the development of pharmaceutical compounds. For example, the synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones demonstrated good yields and potential for further pharmaceutical exploration (Adib et al., 2011).
Potential in Drug Development
Several studies have highlighted the potential of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione derivatives in drug development. For instance, the synthesis and biochemical evaluation of analogues based on phenylpyrrolidine-2,5-dione suggested their relevance in inhibiting certain enzymes, which could be crucial for developing new therapeutic agents (Daly et al., 1986).
Future Directions
The future directions for “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” could involve further exploration of its potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXBWSQZDAQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



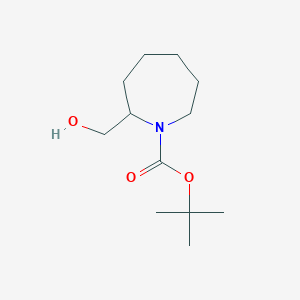
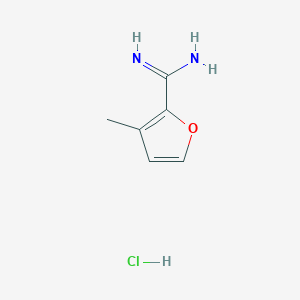
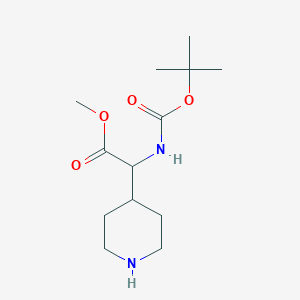
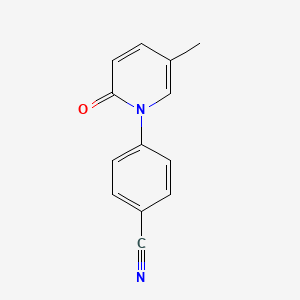
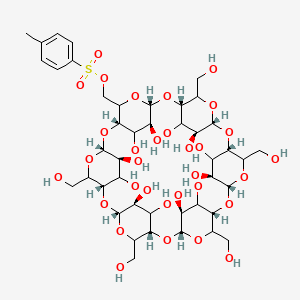
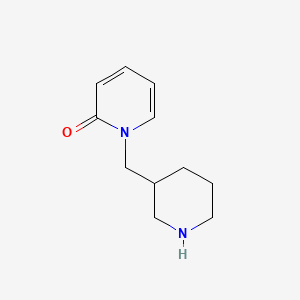
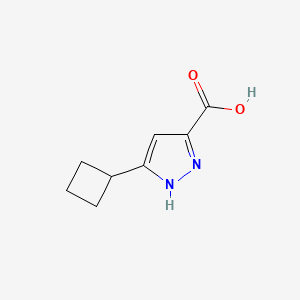
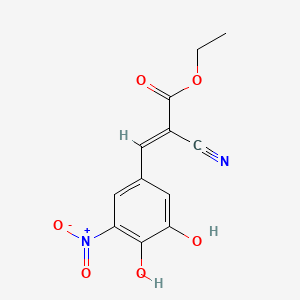
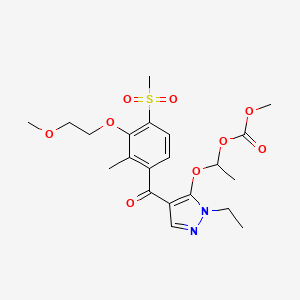
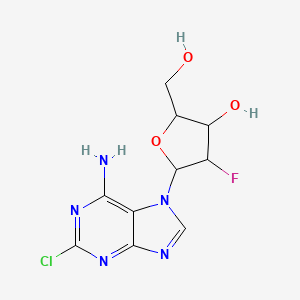
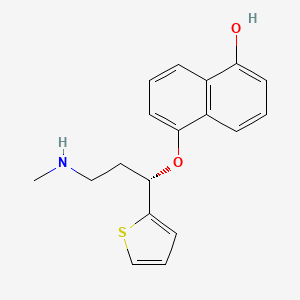
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
